molecular formula C15H14N2O4S2 B2955827 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448135-86-1

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2955827
CAS No.: 1448135-86-1
M. Wt: 350.41
InChI Key: QGVPKMQPRKNZOA-UHFFFAOYSA-N
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Description

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex chemical compound with diverse applications in scientific research. Its unique structure allows for innovative studies in fields such as pharmaceuticals, materials science, and organic chemistry, paving the way for groundbreaking discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide derivative, followed by its coupling with a but-2-yn-1-yl group. The final step involves the reaction of this intermediate with benzamide under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide has gained significant attention in scientific research due to its potential biological activities and applications. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism by which 2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide derivatives: Compounds with similar thiophene-2-sulfonamide structures but different substituents.

    But-2-yn-1-yl derivatives: Compounds with similar but-2-yn-1-yl groups but different functional groups.

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

Uniqueness

2-((4-(Thiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of thiophene-2-sulfonamido, but-2-yn-1-yl, and benzamide moieties. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[4-(thiophen-2-ylsulfonylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c16-15(18)12-6-1-2-7-13(12)21-10-4-3-9-17-23(19,20)14-8-5-11-22-14/h1-2,5-8,11,17H,9-10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVPKMQPRKNZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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